molecular formula C8H12N2O2S B7863877 N-(3-aminobenzyl)methanesulfonamide

N-(3-aminobenzyl)methanesulfonamide

Cat. No. B7863877
M. Wt: 200.26 g/mol
InChI Key: NERJYEUDZIHCNK-UHFFFAOYSA-N
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Description

N-(3-aminobenzyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Nuclear Quadrupole Relaxation in Sulfuric Diamide and Methanesulfonamide : This study examined the nuclear quadrupole resonances in methanesulfonamide, revealing insights into the spin-lattice relaxation time and resonance frequency, which are crucial for understanding molecular interactions and behaviors in chemical and biological systems (Negita et al., 1979).

  • Chemoselective N-Acylation Reagents : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has led to the development of novel N-acylation reagents. These findings are significant in the field of organic synthesis, particularly in improving chemoselectivity (Kondo et al., 2000).

  • Synthesis of p-Aminobenzyl-tris(hydroxymethyl)methane : This compound, derived from methanesulfonamide, was synthesized for potential use in creating solid-supported tripodal ligands. This could have applications in materials science and catalysis (Dulière & Marchand‐Brynaert, 2004).

  • Carbonic Anhydrase Inhibition Studies : Studies involving various derivatives of methanesulfonamide have provided insights into their interaction with mammalian carbonic anhydrase isozymes. This research is relevant to the development of drugs targeting specific isozymes for therapeutic purposes (Temperini et al., 2008).

  • Aminoxyl Radicals from N-Phenyl-1-(2-oxo-1-azacycloalkyl)-methanesulfonamides : This study focused on the synthesis and reaction of methanesulfonamides with oxidation agents, contributing to the understanding of radical chemistry and potential applications in organic synthesis (Burian et al., 2006).

  • Methionine Aminopeptidase Inhibition by Quinolinyl Sulfonamides : Research in this area explored the inhibitory effect of methanesulfonamide derivatives on methionine aminopeptidase, which is significant for developing therapeutic agents against various diseases (Huang et al., 2006).

  • Carbonic Anhydrase Inhibitory Properties of Novel Sulfonamide Derivatives : This study synthesized and evaluated the inhibition effects of sulfonamide derivatives on human carbonic anhydrase isozymes, contributing to the field of medicinal chemistry (Akbaba et al., 2014).

  • Effect of 3-Aminobenzamide on Toxicity and Transformation in Cells : This research explored the role of 3-aminobenzamide, related to methanesulfonamide, in altering toxic and transforming effects of certain compounds in cells, relevant to understanding cellular mechanisms and potential therapeutic applications (Lubet et al., 1984).

properties

IUPAC Name

N-[(3-aminophenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-7-3-2-4-8(9)5-7/h2-5,10H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERJYEUDZIHCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminobenzyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.